molecular formula C17H13N3O5 B2492785 (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide CAS No. 327064-03-9

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

Cat. No. B2492785
CAS RN: 327064-03-9
M. Wt: 339.307
InChI Key: MOPLKLOVAQZSHL-XYOKQWHBSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide" often involves multi-step reactions, including the condensation of aldehydes with cyanoacetates followed by further modifications. For instance, the synthesis of related compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide demonstrates the use of 'one-pot' reductive cyclization processes, employing sodium dithionite as a reductive agent in DMSO solvent (Bhaskar et al., 2019). This example showcases the intricate steps involved in synthesizing complex organic molecules with multiple functional groups.

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For a compound closely related to our molecule of interest, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, X-ray crystallography confirmed its enamine tautomer form in the solid state (Johnson et al., 2006). This highlights the significance of molecular structure analysis in understanding the conformational and geometric aspects of such compounds.

Chemical Reactions and Properties

Chemical reactions involving "this compound" may include nucleophilic addition, cyclization, and rearrangement reactions, given its functional groups. A related example is the Michael reaction of chiral 3-substituted secondary enaminoesters with 2-substituted nitroethylenes, leading to products with significant diastereoselectivity (Revial et al., 2000). Such reactions underscore the compound's reactivity and the potential for creating stereochemically complex products.

Scientific Research Applications

  • Synthesis and Chemical Properties : The compound's reaction with methyl 3-oxobutanoate has been studied, leading to the formation of various products like methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and others. These reactions have been characterized, providing insights into the chemical behavior of the compound (O'callaghan et al., 1999).

  • Pharmaceutical Synthesis : This compound has been used in the new synthesis of the drug entacapone, a catechol-O-methyltransferase inhibitor. The synthesis process and its implications for pharmaceutical applications have been explored in detail (Harisha et al., 2015).

  • Corrosion Inhibition : Research into the corrosion inhibition properties of related acrylamide derivatives on copper in nitric acid solutions has been conducted. This highlights potential applications in protecting metals from corrosion, an important aspect in industrial chemistry (Abu-Rayyan et al., 2022).

  • Molecular Structure Analysis : Studies have been conducted to understand the molecular structure and interactions, such as intramolecular hydrogen bonding, in similar beta-enaminones. This information is crucial for the development of new compounds with desired properties (Bertolasi et al., 2006).

  • Electrochemical Properties : The electrochemical behavior of related compounds has been investigated, which is essential for understanding their potential applications in electronic devices or sensors (David et al., 1995).

  • Chemotherapeutics Against Cancer : Certain Ru(II) complexes with substituted chalcone ligands related to this compound have been synthesized and tested for anti-cancer activity against breast cancer cell lines. This indicates potential therapeutic applications in oncology (Singh et al., 2016).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity, investigating its potential uses in fields like medicine or materials science, and assessing its safety and environmental impact .

properties

IUPAC Name

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c1-25-16-9-11(2-7-15(16)21)8-12(10-18)17(22)19-13-3-5-14(6-4-13)20(23)24/h2-9,21H,1H3,(H,19,22)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPLKLOVAQZSHL-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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